(S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate
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Overview
Description
(S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H16ClNO3 and a molecular weight of 233.69 g/mol . This compound is often used as a building block in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 2-azetidinecarboxylate with chloroacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while oxidation with hydrogen peroxide would produce a sulfoxide .
Scientific Research Applications
(S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This mechanism is particularly useful in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-azetidinecarboxylate: A precursor in the synthesis of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate.
tert-Butyl 2-(2-bromoacetyl)azetidine-1-carboxylate: Similar in structure but with a bromoacetyl group instead of a chloroacetyl group.
tert-Butyl 2-(2-iodoacetyl)azetidine-1-carboxylate: Similar in structure but with an iodoacetyl group.
Uniqueness
This compound is unique due to its specific reactivity and the presence of the chloroacetyl group, which allows for a wide range of chemical modifications and applications. Its ability to form covalent bonds with nucleophiles makes it particularly valuable in the synthesis of enzyme inhibitors and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl (2S)-2-(2-chloroacetyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-4-7(12)8(13)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITDKFINXLSZFM-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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